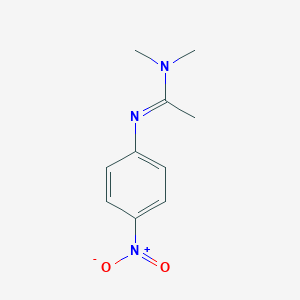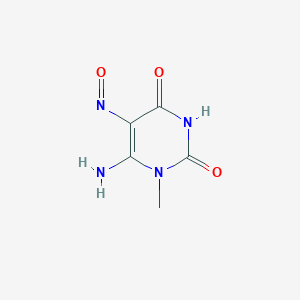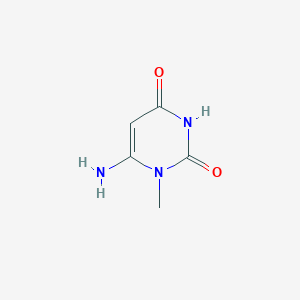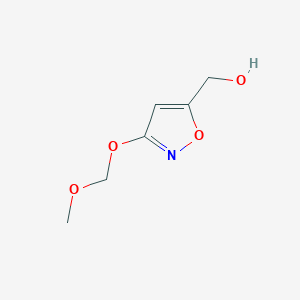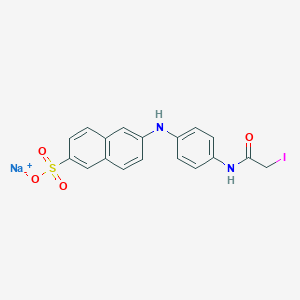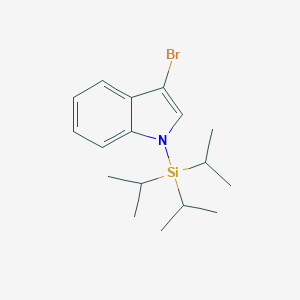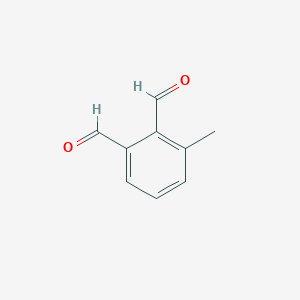
3-Methylphthalaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylphthalaldehyde (3-MPA) is an organic compound with the chemical formula C9H8O2. It is a yellow crystalline solid that is widely used in scientific research as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in biological systems.
Scientific Research Applications
Synthesis of Biologically Active Natural Products
3-Methylphthalaldehyde is used in the synthesis of 3-substituted phthalides, which play a crucial role in the development of biologically active natural products . These molecules are vital due to their fascinating biological activity .
Development of New Research Methodologies
Significant emphasis has been put on recently developed research methodologies for the synthesis of racemic and chiral 3-substituted phthalides . These new approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .
Precursor for the Synthesis of Natural Products and their Analogs
3-Methylphthalaldehyde is used as a precursor for the synthesis of natural products and their analogs . This makes it a valuable compound in the field of organic chemistry.
Production of Degradable Polymers
3-Methylphthalaldehyde is used in the production of degradable polymers . These polymers can be repeatedly chemically recycled, thereby reducing their environmental impact .
Tuning of Thermal, Physical, and Chemical Properties of Materials
The effect of substitution on the physical and chemical properties of polyphthalaldehyde derivatives has been studied . It has been found that judicious choice of substituents results in materials with a wide range of ceiling temperatures and decomposition temperatures .
Applications in Lithography, Triggered Release, and Transient Electronics
Depolymerizable polymers, such as those derived from 3-Methylphthalaldehyde, have important applications in areas such as lithography, triggered release, and transient electronics .
Mechanism of Action
Target of Action
3-Methylphthalaldehyde is a chemical compound with the molecular formula C9H8O2 . . The identification of a compound’s primary targets is a crucial step in understanding its mechanism of action
Mode of Action
The mode of action of a compound refers to how it interacts with its targets to exert its effects . As of now, the specific mode of action of 3-Methylphthalaldehyde is not well-documented. Understanding the interaction between 3-Methylphthalaldehyde and its targets would provide valuable insights into the resulting changes in biological processes.
Biochemical Pathways
Biochemical pathways involve a series of chemical reactions occurring within a cell. In these pathways, the product of one reaction serves as the substrate for the next It’s worth noting that phthalates, a group of compounds structurally similar to 3-methylphthalaldehyde, have been reported to be degraded by a wide variety of microorganisms under various conditions .
properties
IUPAC Name |
3-methylphthalaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKWUQPMNHINIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597277 |
Source


|
| Record name | 3-Methylbenzene-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylphthalaldehyde | |
CAS RN |
147119-69-5 |
Source


|
| Record name | 3-Methylbenzene-1,2-dicarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

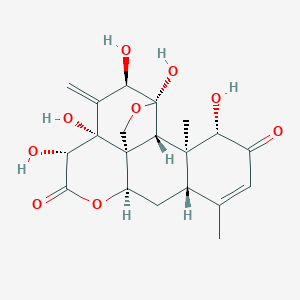


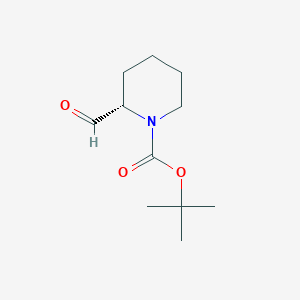
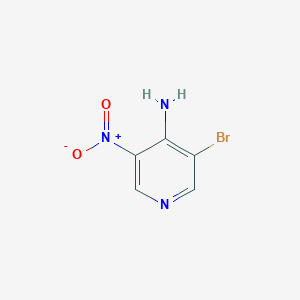

![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
